
4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a carboxylic acid group, and methoxy and fluorophenyl substituents . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The methoxy groups would be attached to the phenyl ring, and the fluorophenyl group would be attached to the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The presence of the carboxylic acid group also suggests that this compound could participate in acid-base reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods: A novel pyrazole derivative, closely related to the compound , was synthesized using a 3+2 annulation method. This method involved a cyclocondensation reaction, yielding a compound characterized by NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies. This highlights a route for synthesizing complex pyrazole compounds (Naveen et al., 2021).
Structural Analysis and Molecular Properties
- Crystal Structure and Molecular Interaction: Research into similar pyrazole compounds has led to the determination of crystal structures and molecular interactions like hydrogen bonding and π-π stacking interactions. This provides valuable insights into the structural properties of related compounds (Kariuki et al., 2021).
Potential Biological Applications
- Cytotoxic Activity: Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound of interest, have been synthesized and shown potent cytotoxic activities against various cancer cell lines. This suggests potential applications in cancer therapy (Deady et al., 2003).
Fluorescence and Photophysical Studies
- Fluorescence Quenching: Studies on similar pyrazole derivatives have explored their fluorescence quenching properties. This research is relevant to environmental science and analytical chemistry, where these compounds could be used in fluorescence-based detection methods (Puchalski et al., 1992).
Chemical Reactions and Transformations
- Decarboxylative Fluorination: A study on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, reveals a method for introducing fluorine atoms into these molecules. This process is significant for the synthesis of fluorinated compounds with potential applications in medicinal chemistry (Yuan et al., 2017).
Potential Antimicrobial Activity
- Antimicrobial Activity of Pyrazole Derivatives: Pyrazolocarboxylic acid derivatives have been shown to possess significant antimicrobial activity, indicating the potential use of similar compounds in developing new antimicrobial agents (Pimenova & Voronina, 2001).
Synthesis of Fluorinated Heterocyclic Compounds
- Synthesis of Fluorine-bearing Pyrazolones: The synthesis of fluorine-bearing pyrazolones highlights the versatility of pyrazole derivatives in creating fluorinated heterocyclic compounds, which are important in pharmaceutical research (Shi et al., 1996).
Zukünftige Richtungen
The future research directions for this compound would likely involve further exploration of its biological activity, as well as optimization of its synthesis . Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be a candidate for drug development .
Eigenschaften
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDODYYCAWBIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

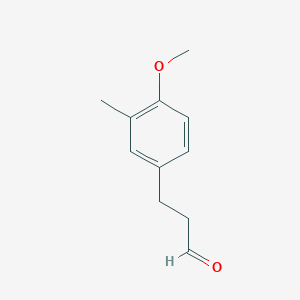
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)
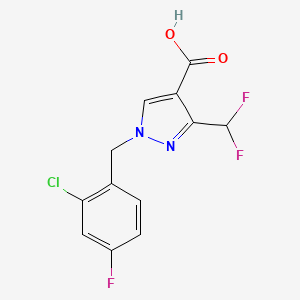
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)
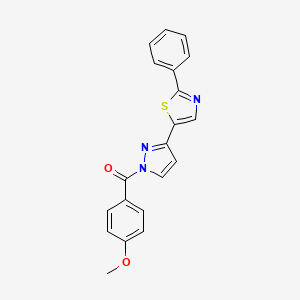
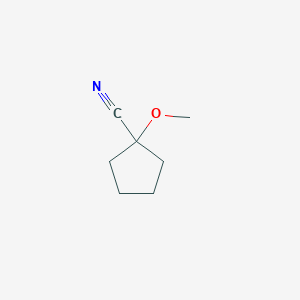
![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)
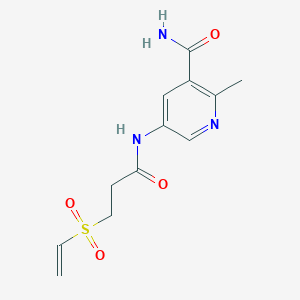
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)
![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)